2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole
Description
2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a chloromethyl group at position 2 and a 3-methylfuran-2-yl moiety at position 3. The 1,3,4-oxadiazole scaffold is renowned for its stability, π-deficient aromatic character, and versatility in medicinal and agrochemical applications. The chloromethyl group enhances reactivity for further functionalization, while the 3-methylfuran substituent contributes electron-rich properties, influencing solubility and bioactivity.
Properties
IUPAC Name |
2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c1-5-2-3-12-7(5)8-11-10-6(4-9)13-8/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEMDZSPZVWAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C2=NN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937620-73-0 | |
| Record name | 2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylfuran-2-carboxylic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxadiazoles with various functional groups.
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of amines or other reduced products.
Scientific Research Applications
2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, including antimicrobial, antifungal, and anticancer compounds.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The furan and oxadiazole rings can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, which contribute to the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous 1,3,4-Oxadiazoles
Key Comparison :
Anticancer Activity
- Target Compound: Limited direct data, but structurally similar compounds with chlorophenyl substituents (e.g., 2-(4-chlorophenyl)-5-(4-fluorophenyl)-oxadiazole) exhibit growth inhibition (GP: 98.74%) against CNS, breast, and prostate cancers at 10⁻⁵ M .
- 2-(Chloromethyl)-5-(2,4-dichlorophenyl)-oxadiazole Derivatives : Show selective cytotoxicity against Hep-G2 liver cancer (IC₅₀ = 2.46 μg/mL) .
- Quinoline-Oxadiazole Hybrids: Compound 87 (2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-oxadiazole) demonstrates 95.70% growth inhibition in renal cancer .
Mechanistic Insight: Electron-withdrawing groups (e.g., Cl, NO₂) enhance DNA intercalation or enzyme inhibition, while electron-donating groups (e.g., methylfuran) may improve membrane permeability.
Antimicrobial and Antifungal Activity
- Sulfone Derivatives : 2-(Methylsulfonyl)-5-(4-fluorophenyl)-oxadiazole shows potent antibacterial activity against Xanthomonas spp. (EC₅₀ = 0.17–1.98 μg/mL), outperforming commercial agrochemicals .
- 2-Amino-5-phenyl-oxadiazole Dithiocarbamates: Exhibit broad-spectrum antimicrobial activity, though less potent than sulfone analogs .
Comparison : The target compound’s 3-methylfuran group may reduce antibacterial efficacy compared to sulfone derivatives but could enhance antifungal properties due to increased lipophilicity.
Anti-Inflammatory Activity
Structure-Activity Relationship (SAR) Trends
Position 2 : Chloromethyl group enables derivatization; replacement with methylsulfonyl (e.g., ) enhances antibacterial activity but reduces anticancer potency.
Position 5 :
- Aryl groups (e.g., dichlorophenyl, fluorophenyl) favor anticancer/antibacterial activity via hydrophobic interactions.
- Heterocycles (e.g., 3-methylfuran) may improve solubility and CNS targeting.
Hybridization: Quinoline or indole hybrids () enhance specificity against resistant cell lines.
Biological Activity
2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions that favor the formation of the oxadiazole ring. The chloromethyl group is introduced to enhance reactivity and facilitate further modifications.
Antioxidant Properties
Research indicates that oxadiazole derivatives exhibit significant antioxidant activity. In vitro studies have shown that compounds with similar structures can effectively scavenge free radicals and reduce oxidative stress. For instance, derivatives with substituted phenyl groups demonstrated enhanced antioxidant capabilities due to their ability to stabilize free radicals through resonance.
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory properties of oxadiazole derivatives. A notable study highlighted that derivatives like Ox-6f showed a percent inhibition of 74.16 ± 4.41% in a heat-induced albumin denaturation assay compared to ibuprofen (84.31 ± 4.93%) at a concentration of 200 μg/mL . This suggests that the presence of specific substituents in the oxadiazole structure plays a crucial role in modulating inflammatory responses.
Antibacterial Activity
The antibacterial activity of oxadiazole compounds has also been explored extensively. A study found that various 5-substituted oxadiazoles exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
| Study | Compound | Activity | Results |
|---|---|---|---|
| Kumar et al. (2016) | 5-substituted oxadiazoles | Antibacterial | Good activity against E. coli and S. aureus |
| MDPI Study (2023) | Ox-6f | Anti-inflammatory | 74.16% inhibition in albumin denaturation |
| ResearchGate Review (2021) | Various oxadiazoles | Antioxidant | Effective radical scavenging activity |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may bind effectively to COX-2 enzymes, which are crucial in mediating inflammatory responses . The binding energies calculated indicate a favorable interaction profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
